molecular formula C13H28Cl2N2 B1424755 N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride CAS No. 1219964-23-4

N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride

Cat. No.: B1424755
CAS No.: 1219964-23-4
M. Wt: 283.3 g/mol
InChI Key: PAFGCERGOZTDIG-UHFFFAOYSA-N
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Description

N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride is a chemical research reagent of significant interest in preclinical pharmaceutical development. This compound features a molecular architecture combining a cyclohexanamine core with a pyrrolidine substituent, a scaffold recognized for its three-dimensional coverage and ability to influence critical physicochemical parameters of drug candidates, such as solubility and lipophilicity . The pyrrolidine ring is a privileged saturated nitrogen heterocycle in medicinal chemistry, extensively utilized for exploring pharmacophore space and contributing to stereochemistry due to its sp3-hybridization and non-planar structure . Its incorporation into molecules can enhance target selectivity and improve druggability by optimizing properties like polar surface area and hydrogen bonding capacity . The dihydrochloride salt form improves the compound's stability and solubility in aqueous systems, facilitating in vitro experimental workflows. This product is intended solely for research use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers are directed to the safety data sheet (SDS) for safe handling and storage procedures.

Properties

IUPAC Name

N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-15(11-12-8-9-14-10-12)13-6-4-3-5-7-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFGCERGOZTDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNC1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexanone with pyrrolidine to form the intermediate compound, which is then reacted with ethyl iodide to produce the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve the replacement of functional groups using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

  • Analytical Chemistry : This compound serves as a reference standard in developing chromatographic and spectroscopic methods. Its unique structure aids in the calibration of analytical techniques.
  • Material Science : It is utilized in synthesizing new materials, contributing to advancements in polymer chemistry and nanotechnology.

Biology

  • Neurotransmitter Interaction : The compound is studied for its effects on neurotransmitter systems, particularly its role as a dopamine reuptake inhibitor. This mechanism enhances dopaminergic neurotransmission, potentially leading to increased alertness and cognitive performance.
  • Stimulant Properties : Research indicates that it may function similarly to stimulant drugs, making it a candidate for studying the pharmacological effects of stimulants on the central nervous system.

Medicine

  • Cognitive Enhancement : Preliminary studies suggest potential applications in cognitive enhancement therapies, particularly for conditions like attention deficit hyperactivity disorder (ADHD).
  • Therapeutic Applications : Ongoing research explores its use in treating neurodegenerative diseases and other disorders related to neurotransmitter imbalances.

Industry

  • Precursor for Synthesis : The compound is used as a precursor for synthesizing other chemical compounds, expanding its utility in various industrial applications.
  • Development of New Drugs : Its structural characteristics make it a valuable candidate for drug development processes aimed at creating new therapeutic agents.

Case Studies and Research Findings

  • Cognitive Enhancement Studies : A study evaluating the cognitive effects of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride showed improved performance in attention tasks among test subjects compared to controls.
  • Neuroprotective Effects : Research indicated that compounds with similar structures exhibited neuroprotective properties, suggesting potential applications in managing neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission. This leads to increased alertness, focus, and cognitive performance. The compound may also interact with other neurotransmitter systems, including norepinephrine and serotonin, contributing to its overall stimulant effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Salt Form Key Features
This compound (Target) C₁₄H₂₉N₂·2HCl (Inferred) ~295 (Estimated) ~1.5–2.5 (Estimated) Dihydrochloride Cyclohexane backbone, pyrrolidine substituent, enhanced solubility via HCl salt
N-(3-pyridinylmethyl)cyclohexanamine dihydrochloride C₁₂H₁₈N₂·2HCl 263 2.04 Dihydrochloride Aromatic pyridine substituent; higher LogP suggests increased lipophilicity
N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride C₉H₂₁N₂·2HCl 229.19 Not reported Dihydrochloride Shorter carbon chain (ethanamine backbone); reduced steric hindrance
4,4'-Methylenebis(cyclohexanamine) C₁₃H₂₆N₂ 210.36 Not reported Free base Bicyclic structure; three geometric isomers (trans-trans, cis-cis, cis-trans)

Key Observations:

  • Substituent Effects : The target compound’s pyrrolidinylmethyl group introduces a saturated heterocycle, contrasting with the aromatic pyridine in . This likely reduces lipophilicity (lower LogP) and alters receptor binding profiles.
  • Salt Form : Dihydrochloride salts (as in ) improve aqueous solubility compared to free-base analogs like 4,4'-methylenebis(cyclohexanamine).
  • Molecular Weight : The target compound’s higher molecular weight (~295 vs. 229.19 in ) may influence pharmacokinetics, such as membrane permeability.
Cyclohexanamine Derivatives

Cyclohexanamine derivatives exhibit diverse bioactivities. For example:

  • Cyclohexanamine (CAS 108-91-8) demonstrates nematicidal activity, causing 97.93% mortality in Meloidogyne incognita at 8.71 µM .
  • 4,4'-Methylenebis(cyclohexanamine) (CAS 1761-71-3) is a multi-constituent substance with industrial applications, though its biological activity is less characterized .
Dihydrochloride Salts in Drug Design
  • N-(3-Pyridinylmethyl)cyclohexanamine dihydrochloride : Used in preclinical studies, its dihydrochloride form ensures stability in aqueous formulations.

Biological Activity

N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride, a compound with potential pharmacological significance, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H20Cl2N2
  • Molecular Weight : 275.22 g/mol
  • CAS Number : 1219964-23-4

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and sigma receptors. The structural features of the compound suggest potential binding affinities that could influence neurotransmission and receptor modulation.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Neurotransmitter Modulation :
    • The compound is believed to act as a modulator at sigma receptors, which are implicated in various neurological processes, including mood regulation and neuroprotection .
  • Potential Antidepressant Effects :
    • Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their ability to enhance dopaminergic signaling .
  • Cytotoxicity and Antiproliferative Activity :
    • In vitro studies have indicated that the compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservations
Neurotransmitter ModulationInteraction with sigma receptors
Antidepressant PotentialPositive effects in animal models
CytotoxicityInduces apoptosis in cancer cell lines

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityModerate
BioavailabilityUnder investigation
Metabolic StabilityModerate

Case Studies

  • Antidepressant Activity :
    A study conducted by Fontanilla et al. demonstrated that similar compounds exhibited significant antidepressant-like effects in rodent models, suggesting that this compound may share these properties .
  • Cytotoxicity Evaluation :
    Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines, revealing that modifications to the side chains significantly influenced their antiproliferative activity .

Q & A

Q. How can researchers validate the absence of genotoxic impurities in synthesized batches?

  • Methodology : Conduct Ames tests (OECD 471) with Salmonella strains TA98 and TA100. Quantify residual alkylating agents (e.g., ethyl chloride) via GC-MS headspace analysis. Use threshold-based toxicological assessments (ICH M7) to establish permissible limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride
Reactant of Route 2
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N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.